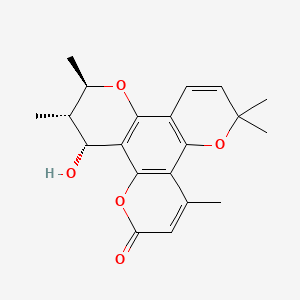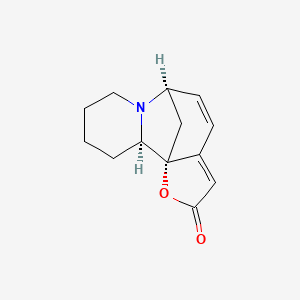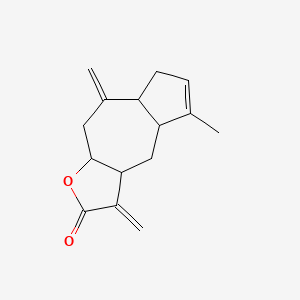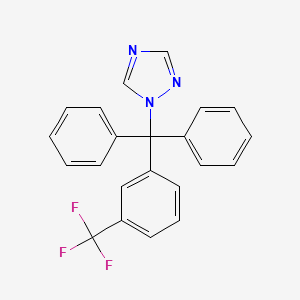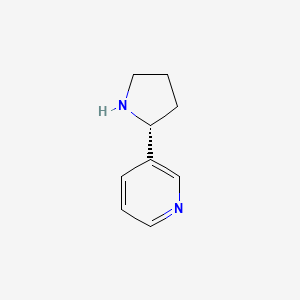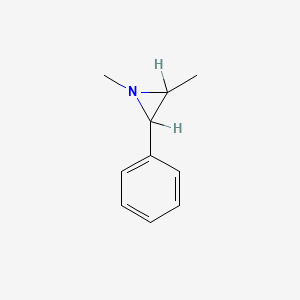![molecular formula C12H15N3OS2 B1212546 N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide](/img/structure/B1212546.png)
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide is an aromatic amide.
Scientific Research Applications
Anticancer and Antimicrobial Properties
1,3,4-thiadiazole compounds are recognized for their pharmacological importance, particularly in medicinal chemistry due to their biological activities. Research on thiadiazole derivatives, including those structurally related to N-[5-(2-methylpropyl)-1,3,4-thiadiazole-2-yl]-2-thiophen-2-ylacetamide, has shown promising anticancer and antimicrobial effects. For instance, certain derivatives have demonstrated significant DNA protective ability against oxidative stress and exhibited strong antimicrobial activity against specific bacteria such as Staphylococcus epidermidis. These compounds, particularly those with modifications in the thiadiazole core, have shown cytotoxicity against cancer cell lines, suggesting potential for chemotherapy applications with minimal cytotoxicity against cancer cells (Gür et al., 2020).
Glutaminase Inhibition
The thiadiazole scaffold has been explored for its potential in developing glutaminase inhibitors, with derivatives showing potency comparable to known inhibitors like BPTES. These analogs are of interest due to their improved drug-like properties and efficacy in in vitro and in vivo models, highlighting the therapeutic potential of thiadiazole derivatives in cancer treatment through glutaminase inhibition (Shukla et al., 2012).
Anticonvulsant Activity
Exploration of 1,3,4-thiadiazole derivatives for anticonvulsant properties has been promising, with certain compounds demonstrating high activity compared to traditional drugs. This suggests a potential pathway for the development of new anticonvulsant medications, emphasizing the versatility of the thiadiazole core in pharmacological research (Sych et al., 2018).
Antipsychotic and Anticonvulsant Agents
Further investigations into thiadiazole derivatives have identified their potential as antipsychotic and anticonvulsant agents. The structural diversity and modifications in the thiadiazole ring have led to the discovery of compounds with significant biological activities, offering avenues for the development of new therapeutic agents in psychiatry and neurology (Kaur et al., 2012).
Antimicrobial and Antifungal Properties
The antimicrobial and antifungal properties of thiadiazole derivatives have been extensively studied, with certain compounds showing effective activity against various bacterial and fungal strains. This highlights the potential of thiadiazole-based compounds in developing new antimicrobial and antifungal therapies, addressing the growing concern of antibiotic resistance (Ameen & Qasir, 2017).
properties
Molecular Formula |
C12H15N3OS2 |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C12H15N3OS2/c1-8(2)6-11-14-15-12(18-11)13-10(16)7-9-4-3-5-17-9/h3-5,8H,6-7H2,1-2H3,(H,13,15,16) |
InChI Key |
SIILNOLGPIOEMP-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CC2=CC=CS2 |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



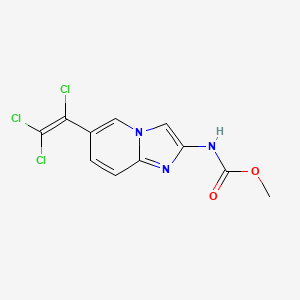
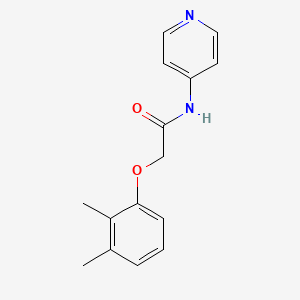
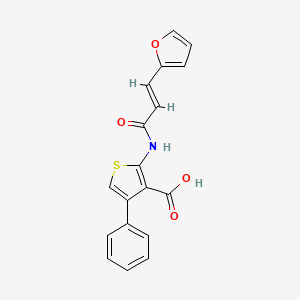
![2,6-Dimethyl-4-[1-(2-naphthalenylsulfonyl)-4-piperidinyl]morpholine](/img/structure/B1212468.png)


